molecular formula C7H13NO3 B221802 2-Piperidinecarboxylicacid,6--,- CAS No. 161431-60-3

2-Piperidinecarboxylicacid,6--,-

Cat. No. B221802
CAS RN: 161431-60-3
M. Wt: 159.18 g/mol
InChI Key: OIHIUNWHKBRWJW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinecarboxylicacid,6--,- is a cyclic amino acid that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promise in various fields of research.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylicacid,6--,- is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the acetylcholine receptor. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Piperidinecarboxylicacid,6--,- has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to have antitumor and antimicrobial activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Piperidinecarboxylicacid,6--,- in lab experiments is its high purity and stability. It can be easily synthesized using various methods and can be purified using standard techniques. However, one limitation is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Piperidinecarboxylicacid,6--,-. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Furthermore, it would be interesting to investigate its mechanism of action in more detail to better understand its therapeutic potential. Finally, it would be valuable to explore the potential use of 2-Piperidinecarboxylicacid,6--,- in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

2-Piperidinecarboxylicacid,6--,- can be synthesized using various methods. One of the most common methods is the reaction of 2-piperidone with sodium cyanide followed by hydrolysis. Another method involves the reaction of 2-piperidone with sodium nitrite to form 2-nitroso-2-piperidone, which is then reduced to 2-piperidinecarboxylicacid,6--,- using sodium dithionite. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-Piperidinecarboxylicacid,6--,- has been studied for its potential therapeutic applications in various fields of research. It has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of cancer and infectious diseases.

properties

CAS RN

161431-60-3

Product Name

2-Piperidinecarboxylicacid,6--,-

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1

InChI Key

OIHIUNWHKBRWJW-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](N[C@H](C1)C(=O)O)CO

SMILES

C1CC(NC(C1)C(=O)O)CO

Canonical SMILES

C1CC(NC(C1)C(=O)O)CO

synonyms

2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI)

Origin of Product

United States

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